molecular formula C14H15F3N2O2S B6626605 N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide

N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B6626605
M. Wt: 332.34 g/mol
InChI Key: LLZMMYRQNLZTFK-UHFFFAOYSA-N
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Description

N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a cyanocyclobutyl group, a dimethyl substitution, and a trifluoromethyl group attached to a benzenesulfonamide core

Properties

IUPAC Name

N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2S/c1-10-8-11(14(15,16)17)4-5-12(10)22(20,21)19(2)13(9-18)6-3-7-13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLZMMYRQNLZTFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(F)(F)F)S(=O)(=O)N(C)C2(CCC2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide typically involves multiple steps:

  • Formation of the Cyanocyclobutyl Intermediate: : The initial step involves the preparation of the cyanocyclobutyl intermediate. This can be achieved through the cyclization of a suitable precursor, such as a 1,4-dihalobutane, in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

  • Sulfonamide Formation: : The cyanocyclobutyl intermediate is then reacted with a sulfonyl chloride derivative, such as 4-(trifluoromethyl)benzenesulfonyl chloride, in the presence of a base like triethylamine (TEA) to form the sulfonamide linkage.

  • Methylation: : The final step involves the methylation of the nitrogen atom using a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) under basic conditions.

Industrial Production Methods

For industrial-scale production, the process is optimized for efficiency and yield. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction rates and improve safety.

    Catalysis: Employing catalysts to lower activation energies and increase selectivity.

    Purification: Implementing advanced purification techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the cyanocyclobutyl group, converting it to an amine or other reduced forms.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions, especially under harsh conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of sulfonyl ketones or alcohols.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzenesulfonamides.

Scientific Research Applications

Chemistry

    Catalysis: Used as a ligand in catalytic systems for organic transformations.

    Material Science: Incorporated into polymers to enhance thermal and chemical stability.

Biology

    Enzyme Inhibition: Acts as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Protein Labeling: Utilized in the labeling of proteins for tracking and analysis.

Medicine

    Drug Development: Explored as a potential pharmacophore in the design of new therapeutic agents.

    Diagnostic Tools: Used in the development of diagnostic assays for detecting specific biomolecules.

Industry

    Agriculture: Employed in the synthesis of agrochemicals.

    Electronics: Used in the production of specialty chemicals for electronic applications.

Mechanism of Action

The mechanism by which N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide exerts its effects often involves:

    Molecular Targets: Binding to specific proteins or enzymes, altering their activity.

    Pathways: Modulating biochemical pathways, such as signal transduction or metabolic pathways, through interaction with key molecular components.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanocyclobutyl)-N-methyl-4-(trifluoromethyl)benzenesulfonamide
  • N-(1-cyanocyclobutyl)-N-ethyl-4-(trifluoromethyl)benzenesulfonamide

Uniqueness

N-(1-cyanocyclobutyl)-N,2-dimethyl-4-(trifluoromethyl)benzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the cyanocyclobutyl and trifluoromethyl groups enhances its stability and reactivity, making it particularly valuable in specialized applications.

This compound’s unique structure and properties make it a versatile tool in various scientific and industrial fields, offering opportunities for innovation and discovery.

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